![molecular formula C17H16F2N2O2 B5636013 1-(3-fluorophenyl)ethanone O,O'-methyleneoxime](/img/structure/B5636013.png)
1-(3-fluorophenyl)ethanone O,O'-methyleneoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related fluorophenyl compounds often involves intricate reactions that tailor molecular structures for specific functionalities. For instance, compounds like 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone are synthesized through methods that ensure precise incorporation of fluorine atoms and other functional groups to achieve desired chemical characteristics (Mary et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Fluorophenyl)ethanone O,O'-methyleneoxime is often studied through spectroscopic methods like FT-IR, NBO, and HOMO-LUMO analyses. These techniques provide insights into the geometrical parameters, stability, and electronic properties of the molecules. For example, studies on 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone reveal the importance of hyper-conjugative interactions and charge delocalization in determining molecular stability (Mary et al., 2015).
properties
IUPAC Name |
(Z)-1-(3-fluorophenyl)-N-[[(E)-1-(3-fluorophenyl)ethylideneamino]oxymethoxy]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-12(14-5-3-7-16(18)9-14)20-22-11-23-21-13(2)15-6-4-8-17(19)10-15/h3-10H,11H2,1-2H3/b20-12-,21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCOYXUHWFANJS-AYRZQKSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCON=C(C)C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCO/N=C(/C)\C1=CC(=CC=C1)F)/C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3-fluorophenyl)ethanimine] |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.